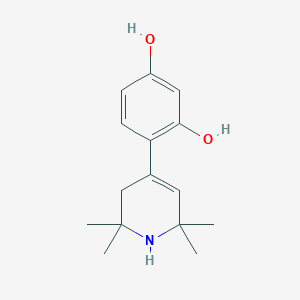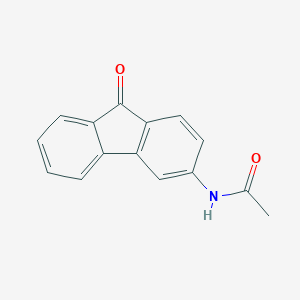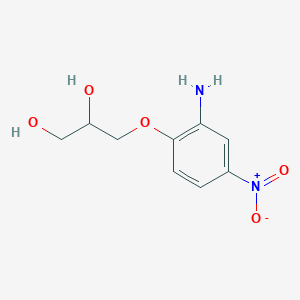
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol, also known as ANP, is a chemical compound that has been extensively studied for its potential application in scientific research. It is a derivative of 2,4-dinitrophenol and has been shown to have a variety of biochemical and physiological effects.
Mechanism Of Action
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol works by inhibiting the activity of the mitochondrial electron transport chain, which leads to a decrease in ATP production. This, in turn, leads to an increase in reactive oxygen species and a decrease in cellular respiration.
Biochemical And Physiological Effects
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the activation of the immune system, and the modulation of neurotransmitter release.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol in lab experiments is that it has a well-defined mechanism of action, which makes it a useful tool for studying cellular respiration and oxidative stress. However, 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol is also toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol. One area of interest is the development of 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol analogs that have improved efficacy and reduced toxicity. Another area of interest is the use of 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol in combination with other compounds to enhance its effects. Finally, 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol could also be studied for its potential application in the treatment of diseases such as cancer and neurodegenerative disorders.
Conclusion
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol is a chemical compound that has been extensively studied for its potential application in scientific research. It has a well-defined mechanism of action and a variety of biochemical and physiological effects that make it a useful tool for studying a variety of areas. While there are limitations to its use, there are also several future directions for research on 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol that could lead to new discoveries and applications.
Synthesis Methods
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol can be synthesized through a multi-step process starting with 2,4-dinitrophenol. The first step involves the reaction of 2,4-dinitrophenol with ethylene oxide to form 3-(2,4-dinitrophenoxy)propane-1,2-diol. This compound is then reacted with ammonia to form 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol.
Scientific Research Applications
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol has been studied for its potential application in a variety of scientific research areas, including neuroscience, immunology, and cancer research. It has been shown to have a variety of biochemical and physiological effects that make it a useful tool for studying these areas.
properties
CAS RN |
88964-89-0 |
|---|---|
Product Name |
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol |
Molecular Formula |
C9H12N2O5 |
Molecular Weight |
228.2 g/mol |
IUPAC Name |
3-(2-amino-4-nitrophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H12N2O5/c10-8-3-6(11(14)15)1-2-9(8)16-5-7(13)4-12/h1-3,7,12-13H,4-5,10H2 |
InChI Key |
WXNWGESLINOGIE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)OCC(CO)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



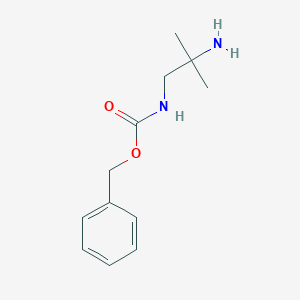

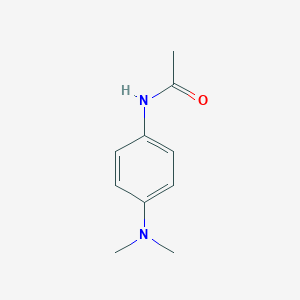
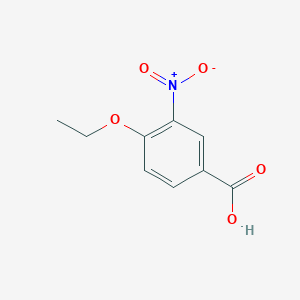

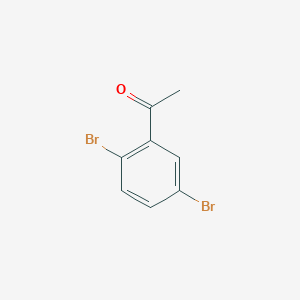


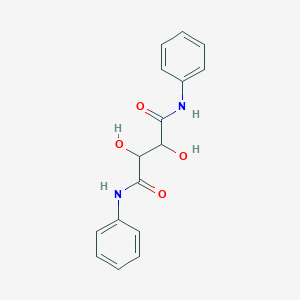
![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)

